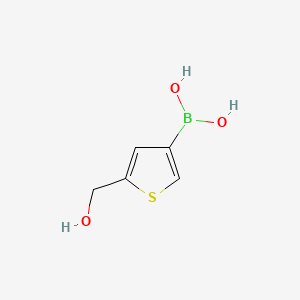
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid: is an organoboron compound with the molecular formula C5H7BO3S . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which also bears a hydroxymethyl substituent. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid typically involves the borylation of thiophene derivatives. One common method is the Miyaura borylation, which involves the reaction of a halogenated thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under appropriate conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Thiophene-3-carboxylic acid derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
Chemistry: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is used to synthesize biologically active molecules, including potential pharmaceuticals and agrochemicals .
Medicine: It has applications in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
作用机制
生物活性
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid, with the chemical formula C7H8BOS, is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound features a thiophene ring substituted with a hydroxymethyl group and a boronic acid moiety. Its structure can be represented as follows:
This structure is significant as the boronic acid group is known for its ability to interact with diols and other biological molecules, influencing various biochemical pathways.
The biological activity of this compound is largely attributed to its ability to act as a protease inhibitor. Boronic acids have been shown to exhibit potent inhibitory effects on serine proteases due to their ability to form reversible covalent bonds with the active site serine residue in these enzymes . This interaction can lead to modulation of enzymatic activity, impacting various physiological processes.
Potential Mechanisms Include:
- Inhibition of Proteases: The compound may inhibit serine proteases, which are crucial in numerous biological pathways including inflammation and cancer progression.
- Interaction with Biological Targets: The hydroxymethyl group can enhance binding affinity to specific receptors or enzymes, potentially leading to altered cellular signaling pathways .
Biological Activity and Research Findings
Research has indicated several areas where this compound exhibits biological activity:
- Anticancer Activity: Studies have demonstrated that compounds containing boronic acid moieties can inhibit cancer cell proliferation. For example, derivatives have shown effectiveness against various cancer types by modulating key signaling pathways involved in cell growth and survival .
- Antiviral Properties: Similar compounds have been investigated for their ability to inhibit viral replication, particularly in the context of HIV. The structural flexibility of thiophene derivatives allows for interaction with viral enzymes, potentially blocking infection pathways .
- Metabolic Regulation: Research has suggested that boronic acids can influence metabolic pathways by acting as agonists for nuclear receptors involved in energy metabolism, such as the estrogen-related receptor (ERR). This suggests potential applications in metabolic disorders .
Case Studies
Several studies highlight the biological relevance of this compound:
- Study on Cancer Cell Lines: A recent study evaluated the effects of various boronic acid derivatives on breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent .
- HIV Inhibition Assays: In vitro assays demonstrated that thiophene-based boronic acids could inhibit HIV replication in resistant strains, showcasing their potential as antiviral agents .
Data Table: Biological Activity Summary
属性
IUPAC Name |
[5-(hydroxymethyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7-9H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCBULRYCWLXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













